(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one
CAS No.: 900135-36-6
Cat. No.: VC5746442
Molecular Formula: C21H14FN3O
Molecular Weight: 343.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900135-36-6 |
|---|---|
| Molecular Formula | C21H14FN3O |
| Molecular Weight | 343.361 |
| IUPAC Name | 3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26) |
| Standard InChI Key | LKTTUIAWCPUCMZ-YDZHTSKRSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Elucidation
The molecular formula of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is C₂₁H₁₅FN₃O, with a molecular weight of 344.37 g/mol . The IUPAC name reflects its substitution pattern: the quinoxalin-2(1H)-one core is substituted at position 3 with a phenyl group bearing a 4-fluorobenzylideneamino group at the ortho position. The (E)-configuration of the imine bond (C=N) is critical to its stereoelectronic properties, influencing reactivity and intermolecular interactions .
Key structural features include:
-
Quinoxalin-2(1H)-one core: A bicyclic system comprising two fused pyrazine and benzene rings, with a ketone at position 2 .
-
4-Fluorobenzylideneamino group: A Schiff base moiety formed via condensation of a primary amine with 4-fluorobenzaldehyde, introducing fluorine’s electronegative effects .
-
Phenyl spacer: Bridges the quinoxalinone and fluorobenzylidene groups, modulating conjugation and steric effects .
Crystallographic data for analogous compounds reveal monoclinic symmetry (space group I2/a) with unit cell parameters a = 20.3481(8) Å, b = 10.2647(4) Å, c = 23.6975(11) Å, and β = 105.317(5)° . These metrics suggest a tightly packed lattice stabilized by π-π stacking and hydrogen bonding, consistent with fluorinated quinoxaline derivatives .
Synthetic Methodologies
Oxidative Amidation–Heterocycloannulation
A metal-free synthesis route for quinoxalin-2(1H)-ones involves reacting 2,2-dibromo-1-arylethanones with aryl-1,2-diamines in dimethyl sulfoxide (DMSO) under basic conditions (e.g., triethylamine) at 75°C . For the target compound, 2,2-dibromo-1-(2-aminophenyl)ethanone could react with 4-fluorobenzaldehyde-derived imine intermediates to form the Schiff base linkage. The reaction proceeds via an oxosulfonium intermediate, followed by heterocycloannulation to yield the quinoxalinone core .
Representative Reaction Pathway:
-
Oxosulfonium Intermediate Formation:
-
Schiff Base Condensation:
-
Cyclization:
Intramolecular amidation and aromatization yield the quinoxalin-2(1H)-one scaffold .
Post-Functionalization Strategies
The synthesized quinoxalinone can be further modified:
-
Chlorination: Treatment with POCl₃ converts the ketone to a chloroquinoxaline, enabling nucleophilic substitution .
-
Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl or amine groups at position 2 .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 344.37 (M+H⁺) . Fragmentation patterns include loss of the fluorobenzylidene group (m/z 222.24) and subsequent cleavage of the quinoxalinone core .
X-ray Crystallography
Crystals of analogous fluorobenzylidene-quinoxaline derivatives exhibit monoclinic packing with intermolecular C–H···O and C–H···F interactions stabilizing the lattice . The dihedral angle between the quinoxalinone and fluorophenyl planes is approximately 45°, indicating moderate conjugation .
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests membrane permeability, relevant for biological applications . The fluorine atom enhances electronegativity, polarizing the benzylidene group and influencing binding interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume